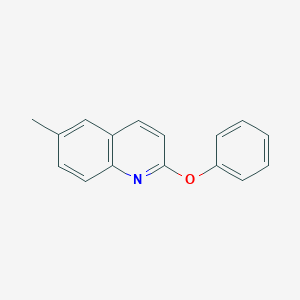

![molecular formula C11H10ClN7OS B5578871 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)

2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is part of a broader class of chemicals known for their potential in various biological applications due to their unique molecular structures. It involves a combination of triazolo[4,3-b][1,2,4]triazole and acetamide groups, indicating a complex synthesis process and a structure that could offer interesting chemical and physical properties.

Synthesis Analysis

The synthesis of similar triazole derivatives often involves multi-step reactions, including condensation and cyclization processes. For instance, compounds with related structures have been synthesized through reactions involving chloroacetic acid, -haloketone, and benzoin, leading to various triazolo and thiadiazine derivatives (Shiradkar & Kale, 2006).

Molecular Structure Analysis

X-ray diffraction techniques have been utilized to determine the molecular structure of similar compounds, revealing strong intermolecular hydrogen bonds and a framework structure supported by various hydrogen bonding patterns (Şahin et al., 2014).

Chemical Reactions and Properties

The reactivity of triazole derivatives often involves interactions with various reagents to produce cyclic products, highlighting the compound's potential in forming a wide range of chemical structures with diverse biological activities. The specific reactions depend on the functional groups present in the molecule.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be influenced by their molecular geometry and the presence of specific functional groups. These properties are crucial for determining the compound's applications in different scientific fields.

Chemical Properties Analysis

Triazole derivatives exhibit a range of chemical properties, including antibacterial, antifungal, and antitubercular activities, as seen in similar compounds. These activities are attributed to the specific structural features of the triazole ring and its interactions with biological targets (Shiradkar & Kale, 2006).

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

Research on condensed bridgehead nitrogen heterocyclic systems has led to the synthesis of various triazole derivatives, demonstrating significant bioactivity against microbial pathogens. The work by Shiradkar and Kale (2006) exemplifies this approach, showcasing the bioactivity of s-triazolo[3,4-b][1,3,4]thiadiazoles, s-triazolo[3,4-b][1,3,4]thiadiazines, and s-triazolo[3′,4′:2,3]thiadiazino[5,6-b]quinoxaline derivatives against bacterial, fungal, and tubercular infections. This research underscores the potential of triazole compounds in developing new antimicrobial agents (Shiradkar & Kale, 2006).

Antimicrobial and Anticancer Agents

Further, triazole derivatives have been synthesized and assessed for their antimicrobial and anticancer properties. Holla et al. (2006) describe the synthesis of fluorine-containing triazolothiadiazines with potential antibacterial, antifungal, and anticancer activities. These compounds show promise in inhibiting the growth of various microbial strains and exhibit in vitro anticancer activity, highlighting the versatility of triazole derivatives in addressing multiple health concerns (Holla et al., 2006).

Antihistaminic and Antiasthmatic Applications

Medwid et al. (1990) prepared triazolo[1,5-c]pyrimidines as potential antiasthma agents, identified through human basophil histamine release assays. This research outlines the role of triazole compounds in mediating allergic responses, offering a pathway to develop new antiasthma medications (Medwid et al., 1990).

Insecticidal Efficacy

The versatility of triazole derivatives extends to agricultural applications, as demonstrated by Fadda et al. (2017), who synthesized various heterocycles, including triazolo[5,1-c]triazines, with insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research not only contributes to the development of new insecticides but also emphasizes the broad applicability of triazole compounds in pest management (Fadda et al., 2017).

Propiedades

IUPAC Name |

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN7OS/c12-7-1-3-8(4-2-7)15-9(20)5-21-11-17-16-10-18(13)6-14-19(10)11/h1-4,6H,5,13H2,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQVBRXZONUQNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C3N2N=CN3N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate](/img/structure/B5578794.png)

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)

![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)

![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)

![7,8,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5578849.png)

![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)

![N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)

![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)

![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)